TDO Inhibition Potency and IDO1/TDO Selectivity Ratio vs. Unsubstituted Isatin and Oxindole-Class Inhibitors
4-Iodo-5-methylindoline-2,3-dione inhibits recombinant human TDO with an IC₅₀ of 167 nM and recombinant human IDO1 with an IC₅₀ of 1,240 nM, yielding a TDO/IDO1 selectivity ratio of 7.4 [1]. This stands in contrast to the broader class of C3-substituted oxindole IDO1 inhibitors reported by Paul et al. (2017), where lead compounds 6, 22, 23, and 25 displayed IDO1 IC₅₀ values of 0.19–0.62 µM and a 124–210-fold selectivity for IDO1 over TDO [2]. The 4-iodo-5-methyl substitution pattern thus inverts the selectivity vector relative to the oxindole class, favoring TDO over IDO1 by approximately one order of magnitude.
| Evidence Dimension | TDO inhibition potency and IDO1/TDO selectivity ratio |
|---|---|
| Target Compound Data | TDO IC₅₀ = 167 nM; IDO1 IC₅₀ = 1,240 nM; TDO/IDO1 ratio = 7.4 |
| Comparator Or Baseline | Oxindole leads (compounds 6, 22, 23, 25): IDO1 IC₅₀ = 0.19–0.62 µM; IDO1/TDO selectivity = 124–210-fold; Unsubstituted isatin: IDO1 IC₅₀ ≈ 61 µM (reported weak activity) |
| Quantified Difference | ~7.4-fold TDO selectivity vs. 124–210-fold IDO1 selectivity for comparator oxindoles; TDO potency ~3–4× stronger than typical IDO1 potency of isatin scaffold |
| Conditions | Recombinant human TDO and IDO1 expressed in E. coli; 1 h incubation; fluorescence-based assay (BindingDB/ChEMBL curated data) |
Why This Matters
For programs targeting TDO-mediated immune evasion—a pathway that can compensate when IDO1 is blocked—this compound provides a differentiated selectivity fingerprint that common IDO1-biased isatin derivatives cannot replicate.
- [1] BindingDB entry BDBM50127158 / CHEMBL3628593. Affinity Data: TDO IC₅₀ = 167 nM; IDO1 IC₅₀ = 1.24E+3 nM. Assay: Inhibition of recombinant human TDO and IDO expressed in E. coli, 1 h incubation, fluorescence readout. https://bindingdb.org. View Source
- [2] Paul, S.; Roy, A.; Deka, S. J.; Panda, S.; Srivastava, G. N.; Trivedi, V.; Manna, D. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. Med. Chem. Commun. 2017, 8, 1640–1654. DOI: 10.1039/C7MD00226B. View Source
